![molecular formula C7H11F3N2O2 B1477493 2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one CAS No. 2089700-60-5](/img/structure/B1477493.png)
2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one
Overview
Description
2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one, commonly referred to as 2-Amino-1-propanoic acid (2-APA), is an organic compound that is widely used in laboratory experiments and scientific research. It is a versatile compound that is used in a variety of fields, such as organic synthesis, medicinal chemistry, and biochemistry. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals. 2-APA is an important intermediate in the synthesis of a variety of compounds, including amino acids, peptides, and other biologically active compounds.
Scientific Research Applications
Synthesis of New Heterocyclic Amino Acid Derivatives
This compound can be used in the synthesis of new heterocyclic amino acid derivatives . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Development of New Drugs
Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is known for its broad range of chemical and biological properties . It’s possible that “2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one”, being a complex compound, could be used in the development of new drugs with imidazole as the core structure .
Immunostimulating Applications
Various substituted azetidin-2-one derivatives have been identified as immunostimulating . Given the structural similarity, “2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one” could potentially have similar applications .
Antimicrobial Applications
The same substituted azetidin-2-one derivatives mentioned above have also shown antimicrobial properties . This suggests that “2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one” could be used in the development of new antimicrobial agents .
Antioxidant Applications
In addition to their immunostimulating and antimicrobial properties, these azetidin-2-one derivatives have demonstrated antioxidant activity . This opens up another potential application for “2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one” in the field of antioxidants .
Treatment of Glaucoma
Travoprost, a PGF2α analogue, is a potent prostaglandin F receptor agonist and was authorized for the treatment of glaucoma in adults . Given the complexity of “2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one”, it’s possible that it could be used in the development of similar treatments .
properties
IUPAC Name |
2-amino-1-[3-hydroxy-3-(trifluoromethyl)azetidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O2/c1-4(11)5(13)12-2-6(14,3-12)7(8,9)10/h4,14H,2-3,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQATBFKURYNFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)(C(F)(F)F)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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